molecular formula C13H17N3O3 B2571608 N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1009505-81-0

N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B2571608
CAS RN: 1009505-81-0
M. Wt: 263.297
InChI Key: BSISTFKYVAIKDK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, commonly known as MOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOPA is a piperazine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

MOPA exerts its biological activity by interacting with various receptors in the body. It has been shown to act as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MOPA also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain. Moreover, MOPA modulates the activity of GABA receptors in the brain, which are responsible for regulating neuronal excitability.
Biochemical and Physiological Effects:
MOPA has been shown to exhibit various biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties. MOPA has also been shown to reduce the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Additionally, MOPA has been found to increase the levels of endogenous opioids, such as beta-endorphin, which mediate the analgesic effects of opioids.

Advantages and Limitations for Lab Experiments

MOPA has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the opioid receptor system. Moreover, MOPA has been shown to exhibit minimal toxicity and side effects, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of MOPA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on MOPA. One area of interest is its potential use as a therapeutic agent for the treatment of chronic pain and inflammation. Additionally, MOPA has been shown to exhibit anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy. Another area of interest is the development of novel analogs of MOPA with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanisms of action of MOPA and its potential interactions with other drugs.

Synthesis Methods

MOPA can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with ethyl chloroacetate to form 3-methoxyphenylacetic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form 3-methoxyphenylhydrazine. The hydrazine is further reacted with 2-oxo-3-piperazineacetic acid to form MOPA.

Scientific Research Applications

MOPA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MOPA has also been found to possess analgesic properties by acting on the opioid receptors in the central nervous system. Additionally, MOPA has shown anticonvulsant activity by modulating the activity of GABA receptors in the brain.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-10-4-2-3-9(7-10)16-12(17)8-11-13(18)15-6-5-14-11/h2-4,7,11,14H,5-6,8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSISTFKYVAIKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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